molecular formula C6H8N2O2S B2438091 5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid CAS No. 1536796-62-9

5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2438091
CAS No.: 1536796-62-9
M. Wt: 172.2
InChI Key: ZSSOPRDKTBJRQJ-UHFFFAOYSA-N
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Description

5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of potassium carbonate in a mixture of methanol and water, followed by further treatment to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds.

Scientific Research Applications

5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the ethyl group.

    4-Methyl-1,3-thiazole-5-carboxylic acid: Contains a methyl group instead of an amino group.

    2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: A derivative with additional substituents.

Uniqueness

5-Amino-2-ethyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-2-ethyl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-3-8-4(6(9)10)5(7)11-3/h2,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSOPRDKTBJRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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